molecular formula C25H26N6O4 B2771463 N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide CAS No. 886946-04-9

N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Cat. No.: B2771463
CAS No.: 886946-04-9
M. Wt: 474.521
InChI Key: VWMHOVWFQAFYHL-UHFFFAOYSA-N
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Description

N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative supplied for research and development purposes. This compound, with the CAS registry number 886946-04-9 , has a molecular formula of C25H26N6O4 and a molecular weight of 474.5 g/mol . Its structure features a 4-phenylpiperazine moiety and a pyridin-3-yl group, which are common pharmacophores in medicinal chemistry, suggesting potential for investigation in various biochemical pathways. Researchers can explore this molecule as a building block or intermediate in the synthesis of more complex target compounds. It is also a candidate for high-throughput screening assays, library development, and structure-activity relationship (SAR) studies, particularly in the context of receptor binding and enzyme inhibition. The compound is provided with guaranteed purity and stability for research applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c32-24(25(33)28-21-10-4-5-11-22(21)31(34)35)27-18-23(19-7-6-12-26-17-19)30-15-13-29(14-16-30)20-8-2-1-3-9-20/h1-12,17,23H,13-16,18H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMHOVWFQAFYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a nitrophenyl group, a piperazine moiety, and a pyridine ring. The molecular formula is C25H26N6O4C_{25}H_{26}N_6O_4, and it possesses various functional groups that may contribute to its biological properties.

Property Value
Molecular FormulaC25H26N6O4
Molecular Weight478.52 g/mol
SolubilityNot available

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects, particularly due to the presence of the piperazine and pyridine groups, which are known to influence serotonin and dopamine pathways.
  • Anticonvulsant Properties : Similar compounds have shown efficacy in animal models for epilepsy. For instance, derivatives of piperazine have been synthesized and tested for anticonvulsant activity, suggesting that this compound may also exhibit similar effects through modulation of neurotransmitter systems .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or modulating NF-kB signaling pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Serotonergic Modulation : By interacting with serotonin receptors, the compound may enhance mood and alleviate depressive symptoms.
  • GABAergic Activity : Similar compounds have been shown to enhance GABAergic transmission, which could contribute to anticonvulsant effects.

Study 1: Antidepressant-like Effects in Rodents

A study conducted on rodents demonstrated that administration of related compounds led to significant reductions in depressive-like behaviors in forced swim tests. The results indicated that these compounds might modulate serotonin levels in the brain .

Study 2: Anticonvulsant Activity Evaluation

In another study focusing on anticonvulsant activity, derivatives of the piperazine class were synthesized and tested in various animal models. The findings suggested that these compounds effectively reduced seizure frequency and severity .

Q & A

Q. What are the key challenges in synthesizing N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide, and how can they be methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and coupling agents like carbodiimides (e.g., DCC) to form the oxalamide linkage. Critical challenges include:

  • Low yields in coupling steps due to steric hindrance from bulky substituents (e.g., 2-nitrophenyl and pyridin-3-yl groups). Solution: Optimize stoichiometry and use activating agents like HOBt to enhance reactivity .
  • Purification difficulties caused by polar byproducts. Solution: Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in aprotic solvents .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1H and 13C NMR resolve aromatic protons (δ 7.5–8.5 ppm for nitrophenyl and pyridine) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Determines 3D conformation, critical for understanding interactions with biological targets like kinases .
  • Molecular Docking : Predicts binding modes to proteins (e.g., RSK kinases) using software like AutoDock Vina, validated by experimental SPR or ITC data .

Q. What primary biological targets have been identified for this compound, and how are binding affinities quantified?

  • Kinase Inhibition : Targets like RSK (p90 ribosomal S6 kinase) are studied via surface plasmon resonance (SPR) to measure dissociation constants (KD). Reported KD values range from 10–100 nM in optimized derivatives .
  • Cellular Assays : EC50 values are determined using phospho-antibody assays in cancer cell lines (e.g., MDA-MB-231) to validate target engagement .

Advanced Research Questions

Q. How can contradictory data between in vitro and cellular activity be resolved for this compound?

Discrepancies often arise from:

  • Membrane permeability issues : Use logP calculations (e.g., >3.5 indicates poor solubility) and modify substituents (e.g., replace nitrophenyl with methoxy groups) to enhance bioavailability .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific binding and refine the pharmacophore .

Q. What strategies improve selectivity for RSK over structurally similar kinases (e.g., PKA or PKC)?

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance hydrogen bonding with RSK’s hydrophobic pocket .

  • Comparative SAR Studies :

    DerivativeSubstituentRSK IC50 (nM)PKA IC50 (nM)Selectivity Ratio
    A3-Nitrophenyl121200100x
    B4-Methoxyphenyl8595011x
    Data show nitro groups improve selectivity by 10-fold compared to methoxy .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed in preclinical studies?

  • Prodrug Design : Mask polar groups (e.g., oxalamide) with acetyl or PEGylated moieties to prolong half-life .
  • Metabolic Stability Testing : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-demethylation) and introduce fluorine substituents to block oxidation .

Methodological Guidelines

  • Data Reproducibility : Standardize assay conditions (e.g., 1% DMSO in kinase assays) to minimize variability .
  • Toxicity Screening : Prioritize derivatives with IC50 >10 μM in HEK-293 viability assays to avoid off-target cytotoxicity .

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